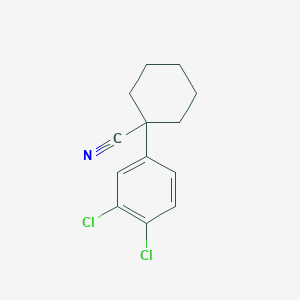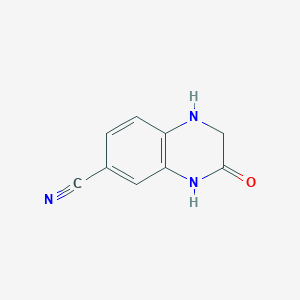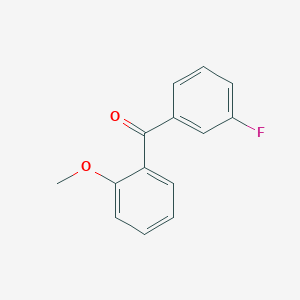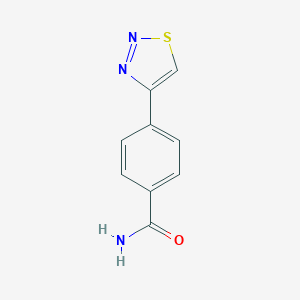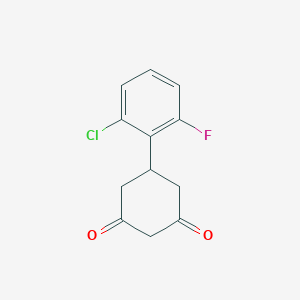![molecular formula C9H14OS B064209 4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha- CAS No. 168907-35-5](/img/structure/B64209.png)
4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-) is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-) is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific targets in cells, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Studies have shown that 4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-) has various biochemical and physiological effects. In medicinal chemistry, it has been shown to have antimicrobial and anticancer properties by inhibiting the growth of bacteria and cancer cells. In material science, it has been used as a building block for the synthesis of various organic materials with unique properties. In organic synthesis, it has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-) in lab experiments is its versatility. It can be used in various fields, including medicinal chemistry, material science, and organic synthesis. However, one of the limitations is its complex synthesis method, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are many future directions for 4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-) research. In medicinal chemistry, it could be further studied for its potential applications in treating other diseases. In material science, it could be used as a building block for the synthesis of new organic materials with unique properties. In organic synthesis, it could be used as a chiral auxiliary for the synthesis of more complex compounds.
Conclusion:
In conclusion, 4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-) is a versatile chemical compound that has potential applications in various fields. Its synthesis method is complex, but its versatility makes it an attractive compound for research. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis method of 4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-) involves the reaction of various chemicals under specific conditions. The detailed synthesis method is beyond the scope of this paper, but it is important to note that the synthesis process requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-) has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to have antimicrobial and anticancer properties. In material science, it has been used as a building block for the synthesis of various organic materials. In organic synthesis, it has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds.
Eigenschaften
CAS-Nummer |
168907-35-5 |
|---|---|
Produktname |
4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha- |
Molekularformel |
C9H14OS |
Molekulargewicht |
170.27 g/mol |
IUPAC-Name |
(1R,3R,5S,7S,8S)-5-methyl-4-oxa-6-thiatricyclo[5.2.1.03,8]decane |
InChI |
InChI=1S/C9H14OS/c1-5-10-8-3-6-2-7(8)9(4-6)11-5/h5-9H,2-4H2,1H3/t5-,6+,7-,8+,9-/m0/s1 |
InChI-Schlüssel |
GIYBGQBCQMDHTL-ULHDWMFZSA-N |
Isomerische SMILES |
C[C@H]1O[C@@H]2C[C@H]3C[C@@H]2[C@H](C3)S1 |
SMILES |
CC1OC2CC3CC2C(C3)S1 |
Kanonische SMILES |
CC1OC2CC3CC2C(C3)S1 |
Synonyme |
4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



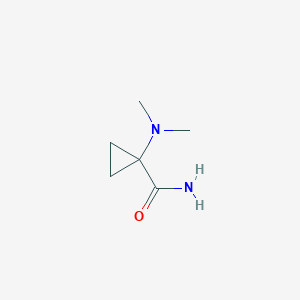
![1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime](/img/structure/B64127.png)
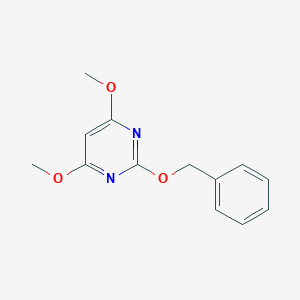
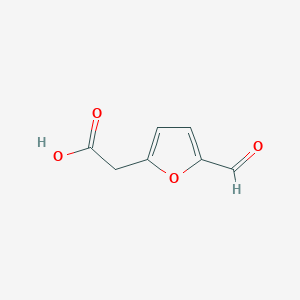
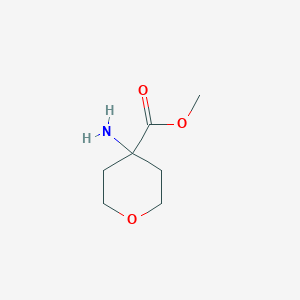
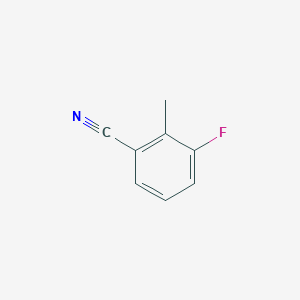
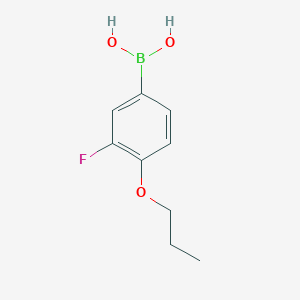
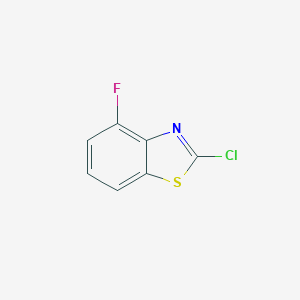
![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B64149.png)
